molecular formula C17H11Cl2NO B5792741 N-(3,5-dichlorophenyl)-2-naphthamide

N-(3,5-dichlorophenyl)-2-naphthamide

Cat. No. B5792741
M. Wt: 316.2 g/mol
InChI Key: DBAVVMDDVDZBOB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(3,5-dichlorophenyl)-2-naphthamide” are not clear from the search results .

Scientific Research Applications

Antibacterial Activity

N-(3,5-dichlorophenyl)naphthalene-2-carboxamide exhibits promising antibacterial properties. Researchers have explored its effects against various bacterial strains, including Mycobacterium tuberculosis. In a recent study, this compound significantly impacted mycobacterial energetics, making it a potential candidate for tuberculosis treatment .

Efflux Inhibition

Efflux inhibitors (EIs) are crucial in combating drug resistance. N-(3,5-dichlorophenyl)naphthalene-2-carboxamide has been studied as an EI, slowing down the emergence of resistance and potentially enhancing the efficacy of existing treatments. Researchers have identified derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features .

Tuberculosis Treatment

Given the global health threat posed by drug-resistant mycobacteria, novel therapeutic strategies are essential. N-(3,5-dichlorophenyl)naphthalene-2-carboxamide shows promise as an adjuvant therapy (AT) alongside existing treatments. Its impact on mycobacterial energetics suggests potential use in tuberculosis management .

Methicillin-Resistant Staphylococcus aureus (MRSA)

In a separate study, related compounds (such as N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide) demonstrated submicromolar activity against MRSA isolates. This finding highlights the compound’s potential in combating antibiotic-resistant bacteria .

Suzuki–Miyaura Coupling

While not directly related to its biological activity, N-(3,5-dichlorophenyl)naphthalene-2-carboxamide can serve as a boron reagent in Suzuki–Miyaura coupling reactions. This versatile coupling method allows for the synthesis of complex organic molecules, making the compound valuable in synthetic chemistry .

Drug Discovery Challenges

Despite its promising activity, N-(3,5-dichlorophenyl)naphthalene-2-carboxamide faces challenges related to toxicity and drug-likeness. Medicinal chemists continue to explore modifications to enhance its safety profile while maintaining efficacy .

properties

IUPAC Name

N-(3,5-dichlorophenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-14-8-15(19)10-16(9-14)20-17(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAVVMDDVDZBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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